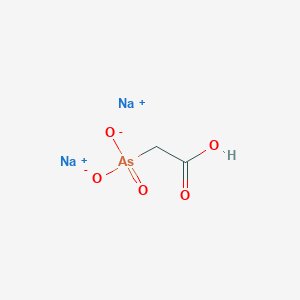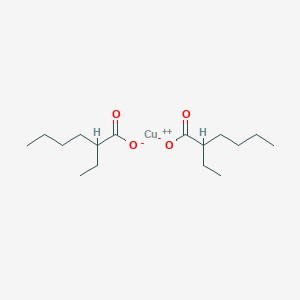
Copper(II) 2-ethylhexanoate
Übersicht
Beschreibung
Copper(II) 2-ethylhexanoate is a useful research compound. Its molecular formula is C16H30CuO4 and its molecular weight is 350 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lewis Acid and Catalyst
Copper(II) 2-ethylhexanoate functions as a Lewis acid and a catalyst in alkene amination reactions. It's recognized for being an organic soluble copper(II) carboxylate used in reaction kinetics (Chemler & Casavant, 2013).
Stereoselective Synthesis of Morpholines
It promotes the addition of an alcohol and an amine across an alkene, a process known as oxyamination. This method has been used to synthesize various 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities (Sequeira & Chemler, 2012).
Catalyzing C-H/Ar-H Coupling
It's employed as a cost-effective and efficient catalyst for the formal C-H, Ar-H coupling approach to synthesize oxindoles, thio-oxindoles, 3,4-dihydro-1H-quinolin-2-ones, and 1,2,3,4-tetrahydroquinolines, using atmospheric oxygen as the re-oxidant (Hurst et al., 2014).
Synthesis of 2-Ethylhexanoic Acid
It is utilized in the catalytic dehydrogenation of 2-ethylhexanol to synthesize 2-ethylhexanoic acid (Wen-long et al., 2014).
Enhancing Nano-Silver Pastes
this compound is used to improve the performance of low sintering temperature nano-silver pastes, resulting in less porosity, lower resistivity, and higher shear strength (Hsu et al., 2021).
Extraction of Cu(II)
It has been studied for its solubility and acid-base properties, as well as its potential as a Cu(II) extractant in specific applications (Radushev et al., 2006).
Thermally Responsive Polymers
this compound is used in the ARGET ATRP synthesis of thermally responsive polymers with oligo(ethylene oxide) units (Yamamoto & Matyjaszewski, 2008).
Copper Complexation and Extraction
Its applications extend to the study of copper complexation and extraction processes, providing insight into the structural and reactivity properties of copper(II) complexes (Radushev et al., 2007).
Safety and Hazards
Copper(II) 2-ethylhexanoate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Copper(II) 2-ethylhexanoate, also known as Cupric 2-ethylhexanoate, primarily targets the respiratory system . The compound’s interaction with this system is crucial for its function and efficacy.
Mode of Action
This compound is used in various applications due to its unique properties. It is used as a catalyst in reactions , playing a significant role in copper metal deposition processes which are essential for depositing interconnects used in microelectronic applications . This gives copper an important place in atomic layer deposition (ALD) process development .
Biochemical Pathways
It is known that the compound plays a significant role in thecopper metal deposition processes . These processes are crucial in the field of microelectronics, affecting the creation of interconnects .
Pharmacokinetics
It is known that the compound is used in various applications, including as a catalyst , suggesting that its properties may vary depending on the specific application and environment.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of its use as a catalyst, it facilitates reactions and contributes to the efficiency of copper metal deposition processes . This results in the effective creation of interconnects in microelectronic applications .
Biochemische Analyse
Biochemical Properties
Copper(II) 2-ethylhexanoate plays a significant role in biochemical reactions. It is known to be a catalyst in cyclization reactions . It has also been utilized for synthesizing indoles, showcasing its effectiveness in facilitating novel chemical transformations .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a catalyst in various chemical reactions. It is used in nonradical pathways for functionalizing aromatic compounds, significantly advancing synthetic chemistry methodologies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other molecules. It is involved in the catalysis of decarboxylative olefination processes, enhancing the efficiency and scope of organic syntheses .
Temporal Effects in Laboratory Settings
It is known that it plays a crucial role in various chemical reactions, including cyclization reactions and the synthesis of indoles .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a catalyst in chemical reactions .
Eigenschaften
IUPAC Name |
copper;2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCXMNFUDONGJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890492 | |
| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-11-1, 22221-10-9 | |
| Record name | Cupric bis(2-ethylhexanoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexanoic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4Z5UVG6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Copper(II) 2-ethylhexanoate in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis, primarily recognized for its roles as a Lewis acid and catalyst/promoter. Its applications include:
- Alkene diamination: this compound promotes intra/intermolecular alkene diamination reactions, enabling the synthesis of various nitrogen heterocycles with high diastereoselectivity. This methodology facilitates the incorporation of diverse amine functionalities into the final products. []
- Oxyamination of alkenes: It also acts as a promoter in the oxyamination of alkenes, specifically enabling the addition of an alcohol (intramolecularly) and an amine (intermolecularly) across an alkene. This reaction pathway provides an efficient route to synthesize 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities. []
- C-H/Ar-H coupling: this compound catalyzes formal C-H/Ar-H coupling reactions, leading to the formation of oxindoles, thio-oxindoles, 3,4-dihydro-1H-quinolin-2-ones, and 1,2,3,4-tetrahydroquinolines. This method offers a cost-effective approach using atmospheric oxygen as the re-oxidant. []
- Aromatic homologation: This compound plays a crucial role in rhodium(III)-catalyzed aromatic annulation reactions. In conjunction with decabromodiphenyl ether as an oxidant, it facilitates the coupling of unbiased arenes with internal alkynes, expanding the scope of aromatic homologation to access highly substituted acenes with significant electronic and photophysical properties. []
Q2: What is known about the mechanism of action of this compound in alkene difunctionalization reactions?
A: While the exact mechanism is still under investigation, isotopic labeling experiments suggest that this compound likely mediates the formation of a transient primary carbon radical during the diamination process. [] This radical, generated through C-Cu(II) bond homolysis, subsequently recombines with Cu(II) to form a C-Cu(III) intermediate. This intermediate then undergoes reaction with an amine nucleophile followed by reductive elimination to yield the diamine product. This proposed mechanism highlights the crucial role of copper redox cycling in facilitating these transformations.
Q3: What are some alternative compounds or strategies for reactions where this compound is currently used?
A: While this compound demonstrates efficacy in several transformations, exploring alternative catalysts and strategies is crucial for advancing synthetic methodologies. Researchers are actively investigating other transition metal catalysts, such as palladium, nickel, and gold, for similar alkene difunctionalization reactions. [] These alternative catalysts may offer distinct reactivity profiles, enabling different substrate scopes or potentially improved selectivity. Additionally, exploring alternative synthetic routes that avoid the use of heavy metals entirely is a growing area of interest in green chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)


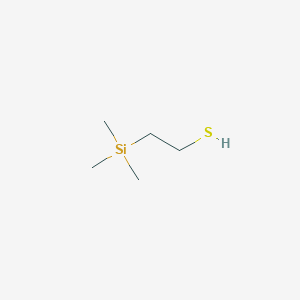


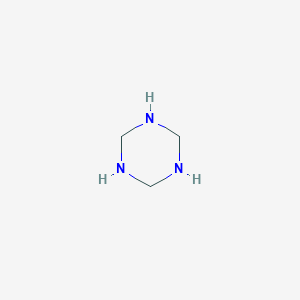
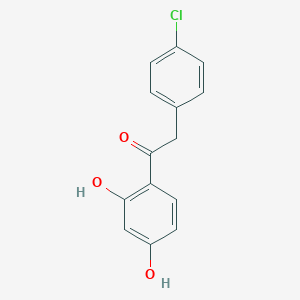

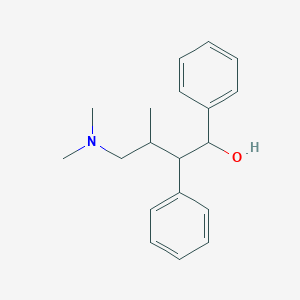
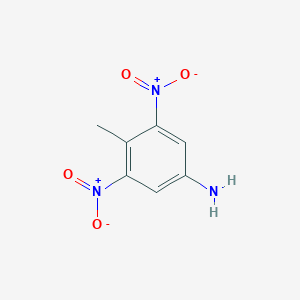
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
